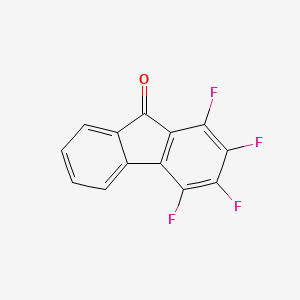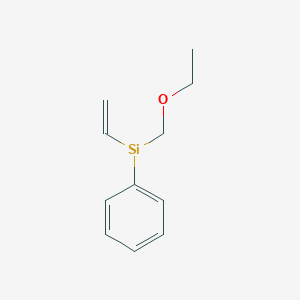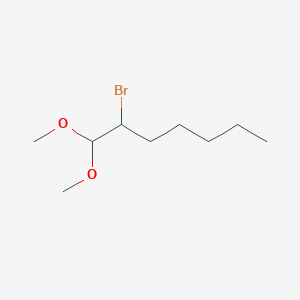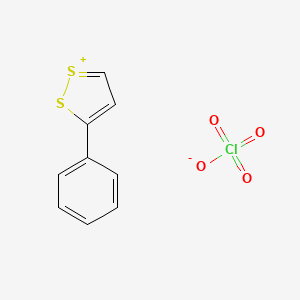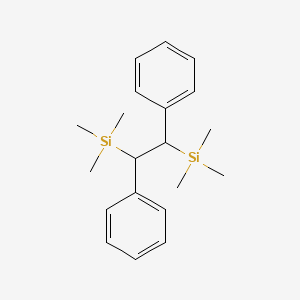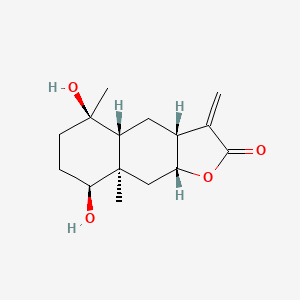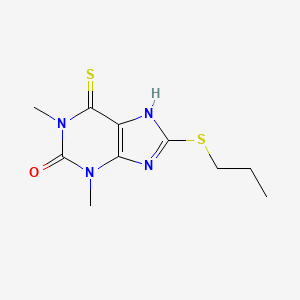![molecular formula C27H45N3O B14720969 2,4,6-Tris[(cyclohexylamino)methyl]phenol CAS No. 6642-18-8](/img/structure/B14720969.png)
2,4,6-Tris[(cyclohexylamino)methyl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6-Tris[(cyclohexylamino)methyl]phenol is an organic compound characterized by the presence of three cyclohexylamino groups attached to a phenolic ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tris[(cyclohexylamino)methyl]phenol typically involves a Mannich reaction, where phenol reacts with formaldehyde and cyclohexylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst, to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reactants and optimized reaction conditions to maximize yield and minimize impurities. The reaction is usually conducted in a reactor under vacuum to remove water produced during the reaction .
Análisis De Reacciones Químicas
Types of Reactions
2,4,6-Tris[(cyclohexylamino)methyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The amino groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents and other electrophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include quinones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2,4,6-Tris[(cyclohexylamino)methyl]phenol has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in polymerization reactions and as a stabilizer in various chemical processes.
Biology: Investigated for its potential as an antimicrobial agent due to its unique structure.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory agent.
Mecanismo De Acción
The mechanism of action of 2,4,6-Tris[(cyclohexylamino)methyl]phenol involves its interaction with various molecular targets. The phenolic group can form hydrogen bonds with biological molecules, while the amino groups can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2,4,6-Tris[(dimethylamino)methyl]phenol
- 2,4,6-Tris[(ethylamino)methyl]phenol
- 2,4,6-Tris[(propylamino)methyl]phenol
Uniqueness
2,4,6-Tris[(cyclohexylamino)methyl]phenol is unique due to the presence of cyclohexyl groups, which impart distinct steric and electronic properties. These properties enhance its reactivity and stability compared to similar compounds with smaller alkyl groups .
Propiedades
Número CAS |
6642-18-8 |
|---|---|
Fórmula molecular |
C27H45N3O |
Peso molecular |
427.7 g/mol |
Nombre IUPAC |
2,4,6-tris[(cyclohexylamino)methyl]phenol |
InChI |
InChI=1S/C27H45N3O/c31-27-22(19-29-25-12-6-2-7-13-25)16-21(18-28-24-10-4-1-5-11-24)17-23(27)20-30-26-14-8-3-9-15-26/h16-17,24-26,28-31H,1-15,18-20H2 |
Clave InChI |
NDPKKBMWWCJNAR-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)NCC2=CC(=C(C(=C2)CNC3CCCCC3)O)CNC4CCCCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


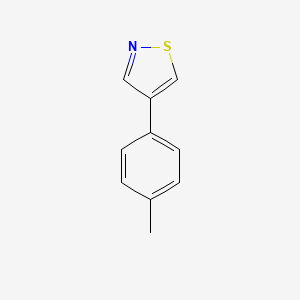
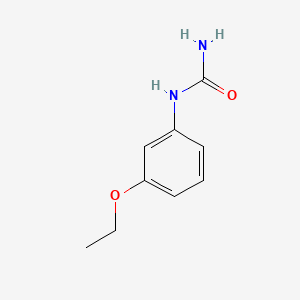
![4-methoxy-1-phenyltetracyclo[6.6.0.02,7.09,14]tetradeca-2(7),3,5,9,11,13-hexaene](/img/structure/B14720917.png)
![1,4-Naphthalenedione, 2-[(2,3-dimethoxyphenyl)hydroxymethyl]-](/img/structure/B14720938.png)


